Inulicin

Descripción general

Descripción

Mecanismo De Acción

La inulicin ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Señalización VEGF-Src-FAK: La this compound inhibe la activación del factor de crecimiento endotelial vascular (VEGF) mediada por Src y FAK, que son cruciales para la angiogénesis y la proliferación de células cancerosas.

Expresión de COX-2: La this compound reduce la expresión de la ciclooxigenasa-2 (COX-2), una enzima involucrada en la inflamación.

Análisis Bioquímico

Biochemical Properties

Inulicin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activation of vascular endothelial growth factor receptor (VEGFR), Src, and focal adhesion kinase (FAK), which are crucial in angiogenesis . Additionally, this compound suppresses the production of prostaglandin E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2) by inhibiting nuclear factor kappa B (NF-κB) activation . These interactions highlight this compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of lung cancer cells by regulating the VEGFR-Src-FAK signaling pathway . This compound also promotes apoptosis in lung cancer cells when combined with gemcitabine . Furthermore, this compound modulates vascular smooth muscle cells by blocking NF-κB activity and suppressing the expression of inflammatory genes such as COX-2 . These cellular effects underscore this compound’s potential in cancer therapy and cardiovascular disease management.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits VEGFR, Src, and FAK, thereby disrupting angiogenesis and tumor growth . This compound also inhibits the activation and translocation of NF-κB, leading to reduced expression of inflammatory genes like COX-2 . Additionally, this compound suppresses melanogenesis by inhibiting tyrosinase expression via the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways . These molecular interactions highlight this compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of tumor growth and angiogenesis . These findings emphasize the importance of proper storage and handling of this compound in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving nude mice xenografts, a single dose of this compound (12 mg/kg/day) significantly suppressed the growth of A549 xenografts . Higher doses may lead to toxic or adverse effects, highlighting the need for careful dosage optimization in therapeutic applications . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It inhibits VEGF-mediated activation of Src and FAK, which are key players in angiogenesis . Additionally, this compound modulates the NF-κB signaling pathway, affecting the expression of inflammatory genes . These interactions suggest that this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic potential.

Transport and Distribution

This compound’s transport and distribution within cells and tissues are critical for its efficacy. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . This compound’s ability to cross the blood-brain barrier and its distribution in the central nervous system have also been studied, highlighting its potential in treating neurological disorders . These findings underscore the importance of understanding this compound’s transport mechanisms for effective therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization in the cytoplasm, nucleus, and other subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding this compound’s subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La inulicin se puede sintetizar mediante la extracción de las partes epígeas de Inula japonica. El proceso implica secar y pulverizar el material vegetal, seguido de múltiples extracciones utilizando diclorometano . El extracto se purifica luego para aislar la this compound.

Métodos de Producción Industrial: La producción industrial de this compound implica la extracción a gran escala de Inula japonica utilizando métodos similares pero optimizados para un mayor rendimiento y pureza. El proceso incluye extracción con solventes, filtración y técnicas cromatográficas para garantizar la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: La inulicin experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo lactónico.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo acetilo o en el anillo lactónico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como el anhídrido acético en piridina para la acetilación.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la this compound, cada uno con actividades biológicas únicas .

Aplicaciones Científicas De Investigación

Química: La inulicin se utiliza como material de partida para sintetizar otros compuestos bioactivos. Su estructura única permite la creación de derivados con actividades biológicas mejoradas .

Biología: La this compound se ha estudiado por sus propiedades antiinflamatorias. Inhibe la producción de citoquinas y mediadores proinflamatorios, lo que la convierte en un posible agente terapéutico para enfermedades inflamatorias .

Medicina: La this compound exhibe propiedades anticancerígenas al inhibir la proliferación de células cancerosas e inducir la apoptosis. Ha mostrado promesa en el tratamiento del cáncer de pulmón y otras malignidades .

Industria: La this compound se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus diversas actividades biológicas. También se explora su potencial en la creación de medicamentos antiinflamatorios y anticancerígenos .

Comparación Con Compuestos Similares

Compuestos Similares:

Berberina: Un compuesto bioactivo natural con propiedades antiinflamatorias y anticancerígenas.

Ozempic (Semaglutida): Un agonista del receptor GLP-1 utilizado para la diabetes y la pérdida de peso.

Wegovy (Semaglutida): Similar a Ozempic, utilizado para el control de peso.

Singularidad: La inulicin es única debido a su inhibición específica de la señalización VEGF-Src-FAK y sus propiedades antiinflamatorias y anticancerígenas duales. A diferencia de la berberina y la semaglutida, la fuente primaria de la this compound es Inula japonica, y tiene una estructura de lactona sesquiterpénica distinta .

Propiedades

Número CAS |

33627-41-7 |

|---|---|

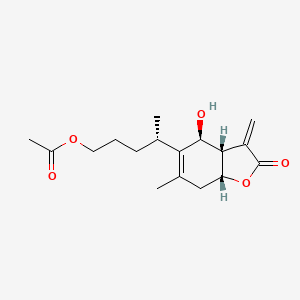

Fórmula molecular |

C17H24O5 |

Peso molecular |

308.4 g/mol |

Nombre IUPAC |

3-[(3aS,4R,5R,8aR)-4-hydroxy-5,7-dimethyl-3-methylidene-2-oxo-4,5,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]propyl acetate |

InChI |

InChI=1S/C17H24O5/c1-9-8-14-15(11(3)17(20)22-14)16(19)10(2)13(9)6-5-7-21-12(4)18/h10,14-16,19H,3,5-8H2,1-2,4H3/t10-,14-,15-,16-/m1/s1 |

Clave InChI |

QKVABRCMWRXFAF-HMTTWLPMSA-N |

SMILES |

CC(OCCCC1=C(C)C[C@@]([C@@]([C@H](O)[C@@H]1C)([H])C2=C)([H])OC2=O)=O |

SMILES isomérico |

C[C@H]1[C@H]([C@H]2[C@@H](CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |

SMILES canónico |

CC1C(C2C(CC(=C1CCCOC(=O)C)C)OC(=O)C2=C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Inulicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Inulicin?

A1: this compound has demonstrated anti-tumor effects in vitro, inhibiting the growth of various cancer cell lines, including mouse hepatoma (H22), mouse sarcoma (S180), human lung adenocarcinoma (A549), human ovarian cancer (SK-OV3), and human cervical cancer (Hela) cells []. It also exhibits anti-inflammatory effects, inhibiting vascular inflammation induced by de-endothelium in rats []. Additionally, this compound shows promise in Alzheimer's disease models, improving spatial and memory performance in rats with induced Alzheimer's disease [].

Q2: What are the molecular targets of this compound?

A2: While the precise molecular targets of this compound remain under investigation, research suggests it may exert its effects through multiple pathways. For instance, this compound has been shown to inhibit the expression of cyclo-oxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in the hippocampus of Alzheimer's disease rat models []. It also modulates the balance of matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinase-2 (TIMP-2) to inhibit neointimal hyperplasia after balloon injury in rat aorta [].

Q3: Are there any studies on the structure-activity relationship (SAR) of this compound?

A3: While the provided research does not delve into specific SAR studies for this compound, it does mention that it is a sesquiterpene lactone [, , ]. Understanding the relationship between its structure and diverse biological activities would require further investigation. This could involve modifying specific functional groups on the this compound molecule and evaluating the impact of these changes on its biological activity, potency, and selectivity towards different targets.

Q4: What analytical techniques have been used to study this compound?

A4: Several analytical techniques have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) coupled with various detectors has been used to determine this compound content in plant materials and study its pharmacokinetics [, ]. Additionally, Micellar electrokinetic capillary chromatography (MECC) has been employed for the sensitive detection of acetylbritannilactone in this compound samples and rat plasma [].

Q5: What is the source of this compound, and are there variations in its content?

A5: this compound is primarily isolated from plants belonging to the Inula genus, specifically Inula japonica [, , ]. Research indicates that the content of this compound and other sesquiterpenes can vary significantly between different Inula species and potentially even within the same species depending on various factors like geographical location, growth conditions, and harvesting time [].

Q6: What are the potential applications of this compound based on the current research?

A6: Based on the presented research, this compound shows promise for potential applications in several areas:

- Anti-cancer agent: Its inhibitory effects on various cancer cell lines in vitro suggest it could be further explored for its potential in cancer therapy [].

- Anti-inflammatory drug: Its ability to inhibit vascular inflammation and reduce inflammatory markers like C-reactive protein (CRP), prostaglandin E2, and malondialdehyde (MDA) highlights its potential for treating inflammatory conditions [].

- Neuroprotective agent: The positive effects of this compound on spatial and memory performance in Alzheimer's disease rat models suggest it could be further investigated for its potential in neurodegenerative disease treatment [].

Q7: What are the limitations of the current research on this compound?

A7: While the current research provides valuable insights into the potential therapeutic applications of this compound, several limitations need to be addressed:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.